molecular formula C9H17Cl2N5O B1414494 2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride CAS No. 1332529-86-8

2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride

Cat. No.: B1414494
CAS No.: 1332529-86-8
M. Wt: 282.17 g/mol
InChI Key: FYRWQTCATOAARQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride (CAS 1158247-58-5) is a pyrimidine derivative with a molecular formula of C₉H₁₇Cl₂N₅O and a molecular weight of 282.17 g/mol . The compound features a pyrimidin-4(3H)-one core substituted at the 6-position with a 3-aminopiperidine group, with two hydrochloride counterions enhancing its solubility and stability.

Properties

IUPAC Name

2-amino-4-(3-aminopiperidin-1-yl)-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O.2ClH/c10-6-2-1-3-14(5-6)7-4-8(15)13-9(11)12-7;;/h4,6H,1-3,5,10H2,(H3,11,12,13,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRWQTCATOAARQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=O)NC(=N2)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Chloropyrimidine Intermediates

Step 1: Preparation of 6-Chloropyrimidine-2,4-dione

  • Starting from suitable precursors such as malonic acid derivatives or urea-based compounds, cyclization reactions produce the chlorinated pyrimidine core.
  • Typical reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to chlorinate the pyrimidine ring selectively at the 6-position.

Step 2: Nucleophilic Substitution with Amino Group

  • The chlorinated pyrimidine reacts with ammonia or amines under reflux conditions to replace the chlorine with an amino group, yielding 2-amino-6-chloropyrimidine-4(3H)-one.

Step 3: Methylation at the 3-Position

  • The chloropyrimidine intermediate undergoes methylation using methylating agents such as methyl iodide or dimethyl sulfate.
  • Methylation is performed at the 3-position, often under basic conditions (e.g., potassium carbonate) in solvents like DMF or acetone.

Step 4: Coupling with Aminopiperidine

  • The methylated pyrimidine reacts with (3-aminopiperidin-1-yl) derivatives, typically via nucleophilic substitution or amide bond formation, under conditions favoring selective attachment.

Step 5: Salt Formation

  • The final compound is treated with hydrochloric acid (HCl) in solvents like ethanol or methanol to produce the dihydrochloride salt, enhancing solubility and stability.

Methylation Using Dimethyl Sulfate

Research indicates methylation with dimethyl sulfate is effective for introducing methyl groups at specific positions:

Methylation Reagent Conditions Notes
Dimethyl sulfate 20°C to reflux Used in molar ratios of 2.5-3.0 per mole of precursor; reaction monitored for completion

This methylation step is crucial for modifying the pyrimidine ring, as described in patent literature, which emphasizes methylation at the 3-position to yield the desired intermediate.

Coupling with Aminopiperidine Derivatives

The coupling often involves:

  • Activation of the methylated pyrimidine (e.g., via halogenation or activation with coupling agents).
  • Nucleophilic attack by (3-aminopiperidin-1-yl) compounds, which can be free bases or acid salts.
  • Reaction conditions typically include polar aprotic solvents like DMF or DMSO, with bases such as potassium carbonate or sodium hydride.

Final Salt Formation

The last step involves treatment with an appropriate HCl source, such as:

  • Hydrochloric acid in methanol or ethanol.
  • Gaseous HCl or acid chlorides, such as acetyl chloride, in suitable solvents.

This process yields the dihydrochloride salt, which improves compound stability and solubility.

Data Table Summarizing Preparation Methods

Step Starting Material Reagents Conditions Purpose References
1 Pyrimidine precursor POCl₃ or SOCl₂ Reflux Chlorination at 6-position ,
2 Chloropyrimidine NH₃ or amines Reflux Amination to form amino-pyrimidine ,
3 Amino-pyrimidine Methylating agent (e.g., dimethyl sulfate) 20°C to reflux Methylation at 3-position ,
4 Methylated intermediate (3-Aminopiperidin-1-yl) derivatives Polar aprotic solvents, base Coupling reaction ,
5 Coupled product HCl or other acid sources Room temperature Salt formation ,

Research Findings and Notes

  • Patents and literature emphasize the importance of methylation at the 3-position of the pyrimidine ring, often using dimethyl sulfate or methyl iodide, to facilitate subsequent coupling reactions.
  • The use of chloropyrimidine intermediates allows for regioselective substitution, critical for achieving high purity and yield.
  • The coupling step's efficiency depends on the choice of solvent and base, with DMF and potassium carbonate being common.
  • Final salt formation with hydrochloric acid stabilizes the compound and enhances solubility for biological testing.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the nucleophile used.

Scientific Research Applications

Antimicrobial and Antiviral Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit antimicrobial and antiviral properties. The compound has been incorporated into the synthesis of various derivatives tested against a range of microbial and viral strains. Some derivatives have shown significant inhibitory activity, suggesting potential applications in developing new therapeutic agents against pathogens .

Antitumor Activity

The compound is also being explored for its antitumor properties. Studies have demonstrated that certain derivatives can inhibit tumor cell lines, indicating their potential as anticancer agents. This application is particularly relevant in the context of developing targeted therapies for specific types of cancer .

Enzyme Inhibition

2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride has shown promise as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a crucial target in treating metabolic diseases and neurodegenerative disorders. Molecular docking studies have been conducted to predict its binding affinity and inhibitory effects on GSK-3β, providing insights into its mechanism of action .

Case Study 1: Antimicrobial Activity

In a study investigating the antimicrobial efficacy of pyrimidine derivatives, this compound was found to exhibit significant activity against Gram-positive bacteria. The results highlighted its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Therapeutics

Research focusing on the antitumor effects of this compound revealed that certain derivatives induced apoptosis in cancer cell lines through specific pathways. This finding supports further exploration into its use as an anticancer agent.

Case Study 3: GSK Inhibition

Molecular docking studies demonstrated that the compound binds effectively to the active site of GSK-3β, suggesting that modifications to its structure could enhance its inhibitory potency. This research is critical for developing treatments for conditions like Alzheimer's disease and type 2 diabetes.

Mechanism of Action

The mechanism by which 2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Positional Isomer: 2-Amino-6-(4-aminopiperidin-1-yl)pyrimidin-4(3H)-one Dihydrochloride

This positional isomer (CAS 1158247-58-5) shares the same molecular formula and weight but differs in the amino group’s position on the piperidine ring (4-aminopiperidin vs. 3-aminopiperidin).

Heterocyclic Variants: 6-(3-Aminopyrrolidin-1-yl)pyrimidin-4(3H)-one Hydrochloride

Replacing the piperidine (6-membered ring) with a pyrrolidine (5-membered ring) (CAS 2137578-59-5) reduces ring size, altering steric and electronic properties. Pyrrolidine’s smaller ring increases conformational rigidity, which may reduce binding flexibility compared to the piperidine-containing target compound. This structural change could diminish activity against enzymes requiring extended binding pockets .

Simplified Analogs: 6-Amino-2-piperidin-1-ylpyrimidin-4(3H)-one

This analog (CAS 76750-95-3, C₉H₁₄N₄O) lacks both the 3-amino group on piperidine and the dihydrochloride salt. The non-salt form also suggests lower aqueous solubility, limiting bioavailability compared to the dihydrochloride derivative .

Thieno-Pyrimidinone Derivatives

However, the arylaminomethyl substituent introduces bulkiness, which may hinder entry into hydrophobic active sites compared to the more compact 3-aminopiperidine group in the target compound .

Compound Core Structure Substituent Molecular Weight (g/mol) Key Features
Target Compound (CAS 1158247-58-5) Pyrimidin-4(3H)-one 3-Aminopiperidine 282.17 Dihydrochloride salt, hydrogen bond donor
4-Aminopiperidine Isomer Pyrimidin-4(3H)-one 4-Aminopiperidine 282.17 Altered hydrogen bonding orientation
Pyrrolidine Variant (CAS 2137578-59-5) Pyrimidin-4(3H)-one 3-Aminopyrrolidine Not provided Smaller ring, increased rigidity
6-Amino-2-piperidin-1-yl Analog (CAS 76750-95-3) Pyrimidin-4(3H)-one Piperidine 194.23 No amino group, non-salt form
Thieno-Pyrimidinone 4a Thieno[2,3-d]pyrimidin-4(3H)-one 4-Methoxyphenylaminomethyl ~300 (estimated) Bulky substituent, fused thieno ring

Biological Activity

2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride (CAS Number: 1332529-86-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related case studies.

The chemical formula for this compound is C9H17Cl2N5O\text{C}_9\text{H}_{17}\text{Cl}_2\text{N}_5\text{O}, with a molecular weight of approximately 282.17 g/mol. The compound is classified as an irritant and requires careful handling in laboratory settings .

Research indicates that compounds with similar structures may act as inhibitors of specific protein kinases, particularly glycogen synthase kinase 3 beta (GSK-3β). This inhibition can lead to various therapeutic effects, including neuroprotection and anti-cancer properties. The introduction of amide bonds and piperidine moieties has been shown to enhance metabolic stability and biological potency in related compounds .

Inhibition of GSK-3β

GSK-3β plays a critical role in multiple cellular processes, including metabolism, cell differentiation, and apoptosis. Inhibitors of GSK-3β have been studied for their potential in treating neurodegenerative diseases and certain cancers. For instance, studies have demonstrated that derivatives of pyrimidine compounds can significantly inhibit GSK-3β activity, leading to reduced cell proliferation in cancer models .

Cytotoxicity and Anti-Cancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary data suggest that this compound exhibits selective cytotoxicity towards certain tumor cells while sparing normal cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Evaluation in Diabetes Models

Another relevant study explored the use of DPP-IV inhibitors for managing type 2 diabetes, which shares some mechanistic pathways with the target compound. These inhibitors demonstrated improved glycemic control and potential renal protective effects. The findings underscore the importance of exploring similar compounds for metabolic disorders .

Research Findings Summary Table

Study Focus Findings Reference
GSK-3β InhibitionSignificant inhibition observed; potential applications in neurodegenerative diseases
Cytotoxicity in Cancer CellsSelective cytotoxicity towards tumor cells; apoptosis induction confirmed
Neuroprotective EffectsMitigation of neuronal loss; reduced tau phosphorylation
Metabolic StabilityEnhanced stability through structural modifications; promising candidates identified

Q & A

Q. Optimization Strategies :

  • Vary molar ratios of reactants (1:1 to 1:5) to maximize yield.
  • Screen solvents (e.g., DMF, THF) for improved solubility of hydrophobic intermediates.
  • Use microwave-assisted synthesis to reduce reaction time .

Q. Example Reaction Conditions :

PrecursorReagentSolventTime (h)Yield (%)Reference
6-chloropyrimidin-4(3H)-one3-aminopiperidineWater1260–74

Which spectroscopic techniques are most effective for characterizing the compound?

Basic Research Question
Characterization requires a combination of techniques:

  • 1H NMR : Confirm substitution patterns (e.g., δ 3.11 ppm for methyl groups in hydrazine derivatives ; δ 4.36–7.33 ppm for aromatic protons ).
  • IR Spectroscopy : Identify NH/OH stretches (3200–3500 cm⁻¹) and carbonyl groups (1650–1700 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ = 293.2 for C9H15N5O·2HCl) .
  • X-ray crystallography : Resolve hydrogen bonding networks (e.g., N–H···Cl interactions ).

Q. Methodological Note :

  • For NMR, use DMSO-d6 to solubilize polar intermediates and detect exchangeable protons .
  • Pair HRMS with elemental analysis for purity validation.

How can researchers design experiments to evaluate the compound’s inhibitory activity against dihydrofolate reductase (DHFR)?

Advanced Research Question
Experimental Design :

Enzyme Assay :

  • Use recombinant DHFR in a spectrophotometric assay (monitor NADPH oxidation at 340 nm) .
  • Include positive controls (e.g., methotrexate) and blank reactions.

IC50 Determination :

  • Prepare compound dilutions (0.1–100 µM) and calculate inhibition curves using nonlinear regression .

Structural Analysis :

  • Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with DHFR’s active site .

Q. Key Considerations :

  • Validate assay conditions (pH 7.4, 25°C) to mimic physiological environments.
  • Compare activity against bacterial vs. human DHFR to assess selectivity .

What strategies resolve discrepancies in biological activity data across studies?

Advanced Research Question
Discrepancies may arise from:

  • Purity variations : Use HPLC (>95% purity) and elemental analysis to confirm batch consistency .
  • Assay conditions : Standardize buffer systems (e.g., ammonium acetate pH 6.5 ) and enzyme sources.
  • Structural analogs : Compare activity of derivatives (e.g., 6-ethyl vs. 6-chloro substituents) to identify critical functional groups .

Q. Example Workflow :

Replicate conflicting studies under identical conditions.

Perform mass spectrometry to rule out degradation products.

Use isothermal titration calorimetry (ITC) to validate binding affinities .

What are the solubility properties of this compound in common laboratory solvents?

Basic Research Question

  • High solubility : Water, DMSO, and methanol (due to dihydrochloride salt form) .
  • Low solubility : Nonpolar solvents (e.g., hexane, chloroform).
    Methodological Note :
  • For kinetic studies, prepare stock solutions in DMSO (<1% v/v to avoid cytotoxicity).

How can computational modeling predict interactions with biological targets?

Advanced Research Question
Approaches :

Molecular Docking :

  • Use PyMOL or Schrödinger to model ligand-receptor complexes (focus on hydrogen bonds with DHFR’s Asp27 and Thr113 ).

Molecular Dynamics (MD) :

  • Simulate binding stability over 100 ns (GROMACS/AMBER) to assess conformational changes.

QSAR :

  • Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory activity .

What purification methods are recommended post-synthesis?

Basic Research Question

  • Recrystallization : Use ethanol/water mixtures to remove unreacted precursors .
  • Column chromatography : Employ silica gel with a gradient of methanol in dichloromethane (2–10%) .
  • Vacuum filtration : Isolate precipitates after cooling reaction mixtures .

How do structural modifications impact pharmacological efficacy?

Advanced Research Question

  • Piperidine substitution : Replacing 3-aminopiperidine with 4-aminopiperidine alters steric hindrance, affecting DHFR binding .
  • Halogenation : Adding chloro or fluoro groups enhances lipophilicity and membrane permeability .
    SAR Study Example :
DerivativeIC50 (DHFR, nM)LogPReference
Parent compound120-1.2
6-Ethyl analog85-0.8
5-(4-Fluorophenyl)sulfanyl451.1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.